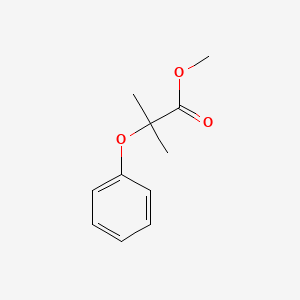

Methyl 2-phenoxyisobutyrate

Description

Contextualization within Modern Organic Synthesis and Materials Science

In the realm of modern organic synthesis, Methyl 2-phenoxyisobutyrate serves as a versatile building block. Its structure, which incorporates a phenoxy group attached to an isobutyrate moiety, provides a valuable scaffold for the construction of more complex molecules. jacsdirectory.com The ester functionality and the ether linkage are key reactive sites that allow for a variety of chemical transformations, making it an important intermediate in multi-step syntheses.

The application of Methyl 2-phenoxyisobutyrate extends to the synthesis of various derivatives with potential applications in medicinal chemistry and agrochemistry. jacsdirectory.com For instance, it is a precursor in the synthesis of certain pharmaceuticals and pesticides. jacsdirectory.com Research has demonstrated its utility in the Friedel–Crafts alkylation reactions, a fundamental process in organic chemistry for the formation of carbon-carbon bonds. beilstein-journals.org A notable example includes a gold(III)-catalyzed one-pot synthesis of beclobrate, a hypolipidemic agent, where methyl 2-phenoxybutyrate (a closely related derivative) is reacted with p-chlorobenzyl acetate. beilstein-journals.org

While its role in materials science is less direct, its derivatives are integral to the synthesis of certain polymers. The phenoxyisobutyrate structure is a component of some initiators used in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). These techniques are crucial for creating well-defined polymers with specific architectures and functionalities. Although specific studies focusing solely on Methyl 2-phenoxyisobutyrate as a direct initiator are not prevalent, the broader class of phenoxyisobutyric acid derivatives is relevant in this context. mdpi.com

Historical Trajectory and Evolution of Research Perspectives

The research trajectory of Methyl 2-phenoxyisobutyrate is intrinsically linked to the development of fibrates, a class of amphipathic carboxylic acids used for metabolic disorders. wikipedia.org The journey began in the mid-20th century with the discovery of the lipid-lowering effects of related phenoxy compounds.

The story of clofibrate (B1669205), a prominent fibrate, is a key part of this history. Clofibrate, or ethyl p-chlorophenoxyisobutyrate, was synthesized at Imperial Chemical Industries (ICI) and introduced to the market in the late 1950s. wikipedia.org This spurred further research into phenoxyisobutyric acid derivatives, including Methyl 2-phenoxyisobutyrate, as potential therapeutic agents. The primary focus of early research was on their hypolipidemic (lipid-lowering) properties.

Over the decades, the research perspective has broadened significantly. While the initial focus was on cardiovascular drugs, subsequent investigations have explored the utility of the phenoxyisobutyrate scaffold in other therapeutic areas. For example, research in the late 1970s on clofibrate analogues led to the discovery of the glucose-lowering properties of certain thiazolidine (B150603) derivatives, which eventually resulted in the development of a new class of anti-diabetic drugs. This highlights a shift from a singular focus on lipid metabolism to a broader exploration of the scaffold's potential in modulating various biological pathways.

Significance and Emerging Roles in Contemporary Chemical Disciplines

The significance of Methyl 2-phenoxyisobutyrate in contemporary chemical disciplines lies in its continued use as a key intermediate and its potential for generating novel molecular architectures. Its derivatives are actively being explored for a range of biological activities beyond lipid regulation.

Recent research has focused on synthesizing novel derivatives with potential applications as:

Antidiabetic agents: New phenoxyisobutyric acid derivatives are being synthesized and evaluated for their ability to modulate targets relevant to diabetes, such as PPARγ. nih.gov

Anticancer agents: The phenoxyacetic acid scaffold, closely related to phenoxyisobutyric acid, is being used to develop novel agonists for receptors like the free fatty acid receptor 1 (FFA1), which is a target for diabetes treatment but also has implications in cancer research. researchgate.net

Anti-inflammatory and other therapeutic agents: The fibrate scaffold has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, prompting further investigation into new derivatives with enhanced activities in these areas. researchgate.net

Furthermore, the core structure of Methyl 2-phenoxyisobutyrate is being utilized in the development of new synthetic methodologies. Its use in asymmetric catalysis, for instance, allows for the synthesis of chiral molecules with high enantiomeric purity, which is crucial for the development of modern pharmaceuticals. beilstein-journals.orgru.nl The compound and its derivatives also serve as starting materials for the synthesis of complex natural products and other biologically active molecules. rsc.org

The versatility of the phenoxyisobutyrate scaffold ensures its continued relevance in medicinal chemistry and drug discovery, with ongoing efforts to design and synthesize new derivatives with improved efficacy and novel therapeutic applications. jacsdirectory.comnih.gov

Interactive Data Table: Properties of Methyl 2-phenoxyisobutyrate

| Property | Value | Source |

| IUPAC Name | methyl 2-methyl-2-phenoxypropanoate | nih.gov |

| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |

| Molecular Weight | 194.23 g/mol | nih.gov |

| CAS Number | 72278-52-5 | nih.gov |

Properties

IUPAC Name |

methyl 2-methyl-2-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQIYYDCUSJYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993040 | |

| Record name | Methyl 2-methyl-2-phenoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72278-52-5 | |

| Record name | Propanoic acid, 2-methyl-2-phenoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72278-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-phenoxyisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072278525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methyl-2-phenoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenoxyisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Phenoxyisobutyrate

Catalytic Esterification Strategies

The esterification of 2-phenoxyisobutyric acid with methanol (B129727) is a primary route to methyl 2-phenoxyisobutyrate. Modern catalytic approaches have revolutionized this process, offering enhanced control, improved yields, and more sustainable pathways compared to traditional methods.

Homogeneous Catalysis for Controlled Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers excellent control over reaction conditions and selectivity. The Fischer-Speier esterification is a classic example, typically employing a strong mineral acid as the catalyst. tamu.edusynarchive.com

In the synthesis of methyl 2-phenoxyisobutyrate, common homogeneous catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). sphinxsai.comaldeser.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, which can also serve as the solvent. tamu.educommonorganicchemistry.com The removal of water as it is formed, for instance, through azeotropic distillation, is another strategy to shift the equilibrium and enhance the yield. synarchive.com

Table 1: Comparison of Homogeneous Catalysts in Fischer Esterification *

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Refluxing methanol | High catalytic activity, readily available | Corrosion issues, difficult to separate from product, generates acidic waste |

| Hydrochloric Acid (HCl) | Anhydrous methanol | Effective catalyst | Volatile and corrosive, requires careful handling |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene/methanol azeotrope | Solid, easier to handle than liquid acids | Can be more expensive, requires removal |

Heterogeneous Catalysis in Sustainable Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, reusability, and reduced environmental impact. aldeser.orgfrontiersin.orgfrontiersin.orgmdpi.com This makes it a cornerstone of sustainable chemical production.

For the esterification of 2-phenoxyisobutyric acid, solid acid catalysts are of particular interest. These can include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides. researchgate.net These materials possess acidic sites on their surface that can effectively catalyze the esterification reaction.

Key advantages of heterogeneous catalysts in this context include:

Easy Separation: The solid catalyst can be easily removed from the liquid reaction mixture by simple filtration. frontiersin.org

Reusability: The ability to reuse the catalyst for multiple reaction cycles significantly reduces waste and production costs. frontiersin.org

Reduced Corrosion: Solid catalysts are generally less corrosive than their liquid mineral acid counterparts.

Continuous Processing: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can improve process efficiency and scalability. mdpi.com

Table 2: Examples of Heterogeneous Catalysts for Esterification Reactions *

| Catalyst Type | Example | Key Features |

| Ion-Exchange Resins | Amberlyst-15 | Macroporous sulfonic acid resin, high acidity |

| Zeolites | H-ZSM-5 | Shape-selective, thermally stable |

| Sulfated Metal Oxides | Sulfated Zirconia | Superacidic properties, high activity |

Note: While these catalysts are widely used for esterification, specific performance data for the synthesis of methyl 2-phenoxyisobutyrate is limited in publicly available literature.

Organocatalytic Approaches to Methyl 2-phenoxyisobutyrate

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in modern organic synthesis. mdpi.comrsc.orgbeilstein-journals.org This approach avoids the use of potentially toxic and expensive metal-based catalysts. For esterification reactions, various organocatalysts, such as N-heterocyclic carbenes (NHCs), 4-dimethylaminopyridine (B28879) (DMAP), and various Brønsted acids and bases, can be employed.

While specific applications of organocatalysis for the synthesis of methyl 2-phenoxyisobutyrate are not extensively documented, the principles of organocatalytic esterification are well-established. For instance, DMAP is a highly effective catalyst for the acylation of alcohols with acid anhydrides or acid chlorides. Chiral organocatalysts can also be used to achieve asymmetric synthesis, which is particularly relevant for producing enantiomerically pure pharmaceuticals. beilstein-journals.org

Green Chemistry Principles in Methyl 2-phenoxyisobutyrate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.comnbinno.comnih.govsekisuidiagnostics.com

Solvent-Free Reaction Systems and Mechanochemistry

Conducting reactions without the use of volatile organic solvents is a key principle of green chemistry. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, simplified work-up procedures, and a significant reduction in waste.

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a promising solvent-free approach. rsc.orgnih.govrsc.orgmdpi.com By grinding solid reactants together, often with a catalytic amount of a substance, reactions can be carried out rapidly and efficiently at room temperature. This technique has been successfully applied to a variety of organic transformations, including the synthesis of metal-organic frameworks and other complex molecules. rsc.orgnih.govrsc.orgmdpi.com While specific examples for the mechanochemical synthesis of methyl 2-phenoxyisobutyrate are yet to be widely reported, the potential for this technology to provide a greener alternative to traditional solvent-based methods is significant.

Biocatalytic Pathways and Enzymatic Esterification

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. researchgate.netnih.gov Lipases are a class of enzymes that are particularly effective at catalyzing esterification and transesterification reactions under mild conditions. chemrxiv.orgmdpi.commdpi.comnih.gov

Advantages of enzymatic esterification include:

High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer side reactions. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption. researchgate.net

Biodegradable Catalysts: Enzymes are biodegradable and derived from renewable resources.

Solvent-Free Options: Enzymatic esterifications can often be performed in solvent-free systems, further enhancing their green credentials. mdpi.com

Table 3: Lipases Used in the Synthesis of Phenolic Esters *

| Enzyme | Source Organism | Key Characteristics |

| Lipase (B570770) B | Candida antarctica | High stability, broad substrate specificity, widely used in biocatalysis |

| Lipase | Candida rugosa | Effective for the resolution of racemic acids and alcohols |

| Lipase | Aspergillus niger | Can be used for kinetic resolution of esters |

Note: This table provides examples of lipases commonly used for the synthesis of various esters, including those with phenolic moieties. Specific kinetic data for methyl 2-phenoxyisobutyrate is an area of ongoing research.

Enzymatic kinetic resolution is another powerful application of biocatalysis, enabling the separation of racemic mixtures to produce enantiomerically pure compounds. crdeepjournal.orgmdpi.comcerritos.edunih.gov This is particularly relevant for the synthesis of chiral drugs. In the context of 2-phenoxyisobutyric acid derivatives, lipases can be used to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer and the newly formed ester. nih.gov

Microwave-Assisted and Photochemical Synthesis

Modern synthetic chemistry increasingly utilizes energy sources like microwaves and light to drive reactions, often leading to dramatically reduced reaction times, increased yields, and unique reactivity.

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. researchgate.net By using microwave radiation, molecules in the reaction mixture are rapidly heated through dipolar polarization, leading to a significant increase in reaction rates. nih.gov This method is noted for being cleaner, faster, and often results in higher yields with minimal waste compared to conventional heating. researchgate.net

Table 1: Microwave-Assisted Synthesis of Methyl 2,4,5-trimethoxyphenylpropionate researchgate.net

| Step | Reactants | Conditions | Time | Yield |

|---|---|---|---|---|

| 1. Condensation | Asaronaldehyde, Malonic acid, Piperidine-AcOH | Microwave Irradiation | 4 min | 87% |

| 2. Reduction | 2,4,5-trimethoxycinnamic acid, PdCl₂, HCOOH, aq. NaOH | Microwave Irradiation | 3 min | 88% |

| 3. Esterification | 3-(2,4,5-trimethoxy)phenyl propionic acid, MeOH-H⁺ | Microwave Irradiation | 3 min | 94% |

This table illustrates a representative MAOS process for a related phenylpropionate, showcasing the rapid nature and high efficiency of the technique.

Photochemical Synthesis

Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways to construct complex molecules, often under mild conditions. acs.org The input of light energy can generate highly reactive intermediates, enabling the formation of strained or unique products that are inaccessible through thermal methods. acs.org The development of photoredox catalysis, in particular, has provided novel strategies for forming carbon-heteroatom bonds, such as the C-O bond in aryl ethers. morressier.com Methodologies combining photocatalysis with transition metals like nickel have emerged as an elegant way to effect C–O cross-couplings under gentle conditions. morressier.com

The application of photochemical methods for the direct synthesis of Methyl 2-phenoxyisobutyrate is an area of ongoing research. Conceptually, a photocatalytic approach could involve the cross-coupling of a phenol (B47542) with a suitable isobutyrate precursor, leveraging light energy to facilitate the formation of the critical ether linkage.

Novel Synthetic Routes and Process Intensification

Process intensification aims to develop smaller, more efficient, and sustainable chemical production methods. Continuous flow synthesis and multicomponent reactions are at the forefront of this effort.

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents numerous advantages over traditional batch processing. organic-chemistry.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scale-up. organic-chemistry.orgresearchgate.net This technology allows for the integration of multiple synthetic steps into a single, uninterrupted process, eliminating the need to isolate and purify intermediates. morressier.comresearchgate.net

The synthesis of complex active pharmaceutical ingredients has been successfully translated from batch to continuous flow systems. organic-chemistry.org For instance, a three-step continuous flow synthesis of ibuprofen (B1674241) was developed, demonstrating the feasibility of telescoping challenging transformations into a single, efficient reactor network. organic-chemistry.orgscispace.com Such a strategy could be adapted for the production of Methyl 2-phenoxyisobutyrate. A hypothetical flow process might involve:

Stream 1: Pumping a solution of phenol and a base.

Stream 2: Pumping a solution of methyl 2-bromoisobutyrate.

Mixing and Reaction: The streams converge in a heated microreactor or packed-bed reactor to form the ether linkage.

In-line Purification: The output stream passes through a scavenger resin or a liquid-liquid extraction unit to remove byproducts and unreacted starting materials.

Collection: The purified product stream is collected continuously.

This approach offers significant potential for improving the efficiency, safety, and scalability of Methyl 2-phenoxyisobutyrate production.

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. MCRs are prized for their high atom and step economy, and their ability to rapidly generate complex and diverse molecular structures from simple precursors. acs.org

While no single MCR is commonly reported for the direct synthesis of the simple Methyl 2-phenoxyisobutyrate structure, MCRs provide a powerful platform for synthesizing more complex derivatives that contain the phenoxyisobutyrate moiety. For example, a phenoxyisobutyric acid could be used as the carboxylic acid component in well-known MCRs like the Ugi or Passerini reactions.

Ugi Four-Component Reaction: Combining an aldehyde, an amine, an isocyanide, and 2-phenoxyisobutyric acid would yield a complex bis-amide product containing the core phenoxyisobutyrate structure.

Passerini Three-Component Reaction: The reaction of an aldehyde, an isocyanide, and 2-phenoxyisobutyric acid would produce an α-acyloxyamide derivative.

These strategies enable the seamless integration of the phenoxyisobutyrate scaffold into larger, more diverse molecules, which is a significant advantage in fields like drug discovery for the rapid generation of compound libraries.

Stereoselective Synthesis of Chiral Phenoxyisobutyrate Derivatives

Many pharmaceuticals are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or cause adverse effects. Therefore, the development of stereoselective synthetic methods is crucial. For phenoxyisobutyrate derivatives containing a chiral center, controlling the stereochemistry is a key synthetic challenge. Several modern strategies can be employed to achieve this.

Asymmetric Catalysis This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For example, a copper-catalyzed asymmetric cyclization has been used to synthesize chiral piperidines with high enantioselectivity. A similar strategy could be envisioned for creating chiral phenoxyisobutyrate precursors, where a chiral transition metal catalyst directs the formation of a key stereocenter.

Chiral Auxiliaries A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. The use of chiral sulfinyl compounds, such as tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of chiral amines and other molecules. A similar approach for a phenoxyisobutyrate derivative could involve attaching a chiral auxiliary to an isobutyrate precursor, performing a stereoselective alkylation or other transformation, and then cleaving the auxiliary to yield the enantiopure product.

Chemo-Enzymatic Synthesis Enzymes are highly selective catalysts that can perform complex transformations with exceptional stereocontrol. Chemo-enzymatic strategies combine the advantages of chemical synthesis with the selectivity of biocatalysis. For example, lipases have been used for the efficient Baeyer-Villiger oxidation to produce valuable chiral epoxides, which are versatile synthetic precursors. An enzymatic resolution of a racemic mixture of a phenoxyisobutyrate ester or a precursor alcohol could be employed to isolate a single enantiomer.

Table 2: Methodologies for Stereoselective Synthesis

| Strategy | Description | Conceptual Application to Phenoxyisobutyrates |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor using a chiral metal complex. |

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct a diastereoselective reaction. | Covalent attachment of a chiral alcohol to 2-phenoxyisobutyric acid, followed by a diastereoselective reaction at a different position, and subsequent removal of the auxiliary. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Lipase-catalyzed hydrolysis of racemic Methyl 2-phenoxyisobutyrate, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. |

These advanced methods provide a powerful toolkit for the synthesis of specific enantiomers of chiral phenoxyisobutyrate derivatives, which is essential for the development of modern therapeutics.

Reaction Mechanisms and Chemical Transformations of Methyl 2 Phenoxyisobutyrate

Hydrolysis Mechanisms and Kinetic Studies

Under acidic conditions, the hydrolysis of esters like Methyl 2-phenoxyisobutyrate typically proceeds through a multi-step mechanism known as A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucalgary.calibretexts.org This pathway is an equilibrium process. libretexts.org

The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the phenoxy oxygen. This is a rapid equilibrium step that converts the phenoxy group into a better leaving group (phenol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of phenol (B47542) (C₆H₅OH).

Deprotonation : The protonated carboxylic acid product is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding 2-hydroxyisobutyric acid. libretexts.org

| Ester | k_A (M⁻¹s⁻¹) | k_B (M⁻¹s⁻¹) | Half-life (pH 7, 25°C) |

| Methyl acetate | 1.1 x 10⁻⁴ | 0.11 | 2 years |

| Ethyl acetate | 6.3 x 10⁻⁵ | 0.07 | 3.5 years |

| Methyl phenylacetate | 7.8 x 10⁻⁵ | 1.4 | 38 days |

| Ethyl benzoate | 1.5 x 10⁻⁵ | 0.015 | 7.5 years |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that follows a B_AC_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucalgary.cachemistrysteps.com This reaction is generally faster and more efficient for achieving complete hydrolysis than the acid-catalyzed counterpart because the final step is irreversible.

The mechanism proceeds as follows:

Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. ucalgary.ca

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion (C₆H₅O⁻) as the leaving group.

Acid-Base Reaction : In the final, irreversible step, the phenoxide ion, being a relatively strong base, deprotonates the newly formed 2-hydroxyisobutyric acid. This acid-base reaction yields a carboxylate salt and phenol. This step drives the reaction to completion. ucalgary.cachemistrysteps.com

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters with high efficiency and often with significant stereoselectivity. researchgate.netnih.gov These biocatalysts are widely used for the kinetic resolution of racemic esters. Lipases and esterases belong to the family of serine hydrolases, and their catalytic mechanism involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate) in the active site.

The general mechanism involves:

Acylation : The serine residue's hydroxyl group, activated by the other members of the triad, acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion (phenol in this case) and forming a covalent acyl-enzyme intermediate.

Deacylation : A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product.

Substrate Specificity : The ability of an enzyme to hydrolyze Methyl 2-phenoxyisobutyrate depends on the topology and chemical nature of its active site. nih.govacs.org Esterases generally show maximum activity towards water-soluble esters with short-chain carboxylic acids (typically fewer than 10 carbon atoms). nih.gov Studies on structurally similar compounds, such as methyl 2-phenoxypropionates, show that lipases from organisms like Candida rugosa can effectively catalyze their hydrolysis. researchgate.net The enantioselectivity of the reaction is highly dependent on the specific enzyme and the reaction conditions. researchgate.net The bulky nature of the 2-phenoxyisobutyrate substrate may influence its ability to fit within the active site of some enzymes, a key determinant of substrate specificity. nih.gov

| Substrate | Enzyme | Enantiomeric Excess (ee %) of Acid |

| Methyl 2-phenoxypropionate | Candida rugosa Lipase (B570770) (CRL) | >95% (R) |

| Methyl 2-(2,4-dichlorophenoxy)propionate | Candida rugosa Lipase (CRL) | 98% (R) |

| Methyl 2-fluoro-2-phenylpropionate | Candida rugosa Lipase (CRL) | 85% (S) |

Table 2. Examples of enantioselective hydrolysis of various phenoxy and related esters using Candida rugosa Lipase (CRL), demonstrating the high degree of stereocontrol achievable with enzymatic catalysts. Data from related substrates suggests that enzymatic resolution of Methyl 2-phenoxyisobutyrate is feasible. researchgate.net

Transesterification Reactions and Equilibrium Dynamics

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is an equilibrium process where the alkoxy group of the ester is exchanged. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The key steps are protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol (methanol). To drive the equilibrium toward the desired product, the reactant alcohol is typically used in large excess, often as the solvent. wikipedia.org

Base-Catalyzed Transesterification : This pathway involves an alkoxide, generated by reacting an alcohol with a strong base, as the nucleophile. masterorganicchemistry.com The alkoxide attacks the carbonyl carbon of Methyl 2-phenoxyisobutyrate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion and forming the new ester. youtube.com The reaction equilibrium is governed by the relative concentrations and stabilities of the reactants and products. Removing the displaced alcohol (methanol) as it forms can effectively shift the equilibrium to favor the product.

Mechanisms of Radical Reactions Involving Methyl 2-phenoxyisobutyrate

The involvement of esters in radical reactions often pertains to their use as precursors for initiators in controlled radical polymerization techniques.

Methyl 2-phenoxyisobutyrate itself is not a conventional initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Standard initiators for these processes require a functional group that can be readily and reversibly cleaved to generate a radical species. wikipedia.org

Atom Transfer Radical Polymerization (ATRP) : ATRP relies on initiators that possess a weak, homolytically cleavable bond, typically a carbon-halogen bond. sigmaaldrich.com A structurally analogous and widely used ATRP initiator is Methyl 2-bromoisobutyrate . The mechanism proceeds as follows:

Activation : A transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L, where L is a ligand) abstracts the bromine atom from Methyl 2-bromoisobutyrate. This homolytic cleavage generates a 2-methoxycarbonylprop-2-yl radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂/L). researchgate.net

Propagation : The generated radical adds to a monomer molecule (e.g., styrene (B11656) or methyl methacrylate), initiating the polymer chain growth.

Deactivation : The oxidized metal complex (Cu(II)Br₂/L) can transfer a bromine atom back to the propagating polymer radical. This deactivates the radical, reforming a dormant polymer chain with a halogen end-group and regenerating the Cu(I) activator.

This rapid, reversible activation-deactivation equilibrium keeps the concentration of active radicals low at any given moment, minimizing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. cmu.edu The C-O bond of the phenoxy group in Methyl 2-phenoxyisobutyrate is not susceptible to this type of activation by ATRP catalysts.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT polymerization does not use a conventional initiator in the same way as ATRP. Instead, it is a reversible-deactivation radical polymerization that is mediated by a chain transfer agent, typically a thiocarbonylthio compound (e.g., a dithioester or trithiocarbonate). A standard radical source (like AIBN) is used to generate radicals, which then react with the RAFT agent to establish the equilibrium that controls the polymerization. Methyl 2-phenoxyisobutyrate lacks the necessary thiocarbonylthio functionality to act as a RAFT agent.

Photoinduced Radical Processes

The interaction of methyl 2-phenoxyisobutyrate with ultraviolet (UV) radiation can induce the formation of radical species through the homolytic cleavage of its covalent bonds. While direct photolysis studies on methyl 2-phenoxyisobutyrate are not extensively documented, the photochemical behavior of structurally similar phenoxyacetic acids and other esters allows for the prediction of its photoinduced radical processes. The primary targets for photochemical cleavage are the C-O ether bond and the ester functional group.

Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to bond dissociation. One probable pathway is the cleavage of the ether bond between the phenoxy group and the isobutyrate moiety, resulting in the formation of a phenoxy radical and a methyl 2-isobutyrate radical.

Pathway 1: Ether Bond Cleavage

Another potential photoinduced process involves the fragmentation of the ester group. This can occur through various pathways, including the cleavage of the O-CH₃ bond or the C-COOCH₃ bond, although these are generally considered to require higher energy.

The generated radicals are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from solvent molecules, recombination, or further fragmentation. For instance, the phenoxy radical can abstract a hydrogen atom to form phenol. The stability of the tertiary radical formed from the isobutyrate moiety suggests that ether bond cleavage is a significant pathway. In the presence of oxygen, these radicals can also lead to the formation of peroxy radicals, initiating photo-oxidative degradation processes.

The specific radical processes and their efficiencies are dependent on factors such as the wavelength of the incident light, the solvent, and the presence of photosensitizers or quenchers.

Nucleophilic Acyl Substitution and Other Derivatization Reactions

The ester functional group in methyl 2-phenoxyisobutyrate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the derivatization of carboxylic acid derivatives. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the methoxy (B1213986) group as a leaving group.

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen is formed.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

Common nucleophilic acyl substitution reactions for methyl 2-phenoxyisobutyrate include hydrolysis, transesterification, and amidation.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, methyl 2-phenoxyisobutyrate can be hydrolyzed to 2-phenoxyisobutyric acid and methanol (B129727). Basic hydrolysis, also known as saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification: This reaction involves the exchange of the methoxy group with another alkoxy group from an alcohol (R'OH). wikipedia.org The reaction is often catalyzed by an acid or a base and is an equilibrium process. wikipedia.org To drive the reaction to completion, the alcohol reactant is usually used in excess, or the methanol by-product is removed. wikipedia.org

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of 2-phenoxyisobutyramide. This reaction is generally slower than hydrolysis or transesterification and may require higher temperatures or catalysts. nih.gov

The reactivity of methyl 2-phenoxyisobutyrate in these reactions is influenced by steric hindrance from the two methyl groups adjacent to the carbonyl carbon, which may slow the rate of nucleophilic attack compared to less substituted esters.

Below is a table summarizing kinetic data for the alkaline hydrolysis of a structurally related ester, illustrating the influence of reaction conditions.

| Ester | Nucleophile | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) |

|---|---|---|---|---|---|

| Ethyl-2-bromoisobutyrate | H₂O | NaOH | Water/Toluene | 30 | 0.035 L mol⁻¹ s⁻¹ |

| Ethyl-2-bromoisobutyrate | H₂O | KOH | Water/Toluene | 30 | 0.042 L mol⁻¹ s⁻¹ |

| Ethyl-2-bromoisobutyrate | H₂O | NaOH | Water/Toluene | 40 | 0.068 L mol⁻¹ s⁻¹ |

| Ethyl-2-bromoisobutyrate | H₂O | KOH | Water/Toluene | 40 | 0.081 L mol⁻¹ s⁻¹ |

Data is for a structurally similar compound, ethyl-2-bromoisobutyrate, to illustrate kinetic principles. researchgate.net

Thermal Decomposition Pathways and Stability Mechanisms

The thermal stability of methyl 2-phenoxyisobutyrate is determined by the bond energies within the molecule. At elevated temperatures, the compound will undergo thermal decomposition, which typically proceeds through free-radical mechanisms involving the homolytic cleavage of the weakest bonds.

Based on studies of analogous esters, the most likely initial steps in the thermal decomposition of methyl 2-phenoxyisobutyrate are the cleavage of the C-O bonds of the ether and ester functionalities. researchgate.net

Plausible Thermal Decomposition Pathways:

Ether Bond Homolysis: Cleavage of the phenoxy C-O bond is a probable pathway due to the resonance stabilization of the resulting phenoxy radical.

Ester Bond Homolysis: Cleavage can occur at several points within the ester group.

Acyl-Oxygen Cleavage:

Alkyl-Oxygen Cleavage:

The initially formed radicals can undergo subsequent reactions such as:

Decarboxylation: The carboxymethyl radical can lose carbon dioxide to form a methyl radical.

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules to form stable products.

Radical Recombination: Two radicals can combine to form a new bond.

The final decomposition products will be a complex mixture depending on the temperature, pressure, and presence of other substances. Based on the thermolysis of similar compounds, potential stable products could include phenol, methanol, carbon dioxide, and various hydrocarbons. researchgate.net

The stability of methyl 2-phenoxyisobutyrate is enhanced by the absence of weaker bonds that would initiate decomposition at lower temperatures. The presence of the tertiary carbon atom might also influence the decomposition pathways, potentially favoring the formation of the more stable tertiary radical.

The following table summarizes the thermal decomposition products observed for a related compound, benzyl (B1604629) phenylacetate, which also decomposes via a free radical mechanism. researchgate.net

| Compound | Decomposition Products |

|---|---|

| Benzyl Phenylacetate | Carbon dioxide, Toluene, Bibenzyl, Stilbene |

Applications of Methyl 2 Phenoxyisobutyrate in Advanced Materials and Specialized Synthesis

Polymer Chemistry Applications

Extensive searches did not yield specific studies detailing the use of Methyl 2-phenoxyisobutyrate as an initiator or monomer in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT), or Nitroxide-Mediated Polymerization (NMP). While the isobutyrate moiety is a common structural feature in initiators for these methods, no literature was found that specifically employs the 2-phenoxyisobutyrate structure for the synthesis of well-defined polymeric architectures or functional polymers with tailored properties.

There is no available research data on the use of Methyl 2-phenoxyisobutyrate to synthesize specific polymeric architectures like block copolymers, star polymers, or polymer brushes through controlled radical polymerization.

Information regarding the role of Methyl 2-phenoxyisobutyrate in the development of functional polymers with specific, tailored properties is not present in the available scientific literature.

Precursor in Pharmaceutical and Agrochemical Synthesis

No specific synthetic routes or patents were identified that name Methyl 2-phenoxyisobutyrate as a direct precursor or key intermediate in the synthesis of named pharmaceutical or agrochemical compounds. While structurally related phenoxyisobutyric acid derivatives have applications in these fields, the direct role of the methyl ester is not documented.

There are no published examples of convergent or divergent synthetic strategies for biologically active compounds that utilize Methyl 2-phenoxyisobutyrate as a starting material or key building block.

Without specific examples of its use in synthesis, there are no mechanistic studies available that investigate the reaction pathways involving Methyl 2-phenoxyisobutyrate to form target molecules.

Role as an Intermediate in Fine Chemical Manufacturing

While it is plausible that Methyl 2-phenoxyisobutyrate could serve as an intermediate in the fine chemical industry, no specific industrial processes or manufacturing routes have been disclosed in the public literature that detail its use.

Biological Activity and Mechanistic Insights of Methyl 2 Phenoxyisobutyrate and Its Analogs

Molecular Interactions with Biological Receptors and Enzymes

Extensive searches of scientific literature and databases did not yield specific information regarding the molecular interactions of Methyl 2-phenoxyisobutyrate with biological receptors or enzymes. The following subsections detail the lack of available data for the specified mechanisms.

Receptor Agonism/Antagonism Mechanisms (e.g., Free Fatty Acid Receptor 1)

There is no publicly available research to confirm or deny the activity of Methyl 2-phenoxyisobutyrate as an agonist or antagonist at the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, or any other specified biological receptor. While structurally related compounds, known as fibrates, are known to interact with peroxisome proliferator-activated receptors (PPARs), specific data on Methyl 2-phenoxyisobutyrate's direct receptor binding, affinity, or functional activity (agonism or antagonism) is not present in the reviewed literature.

Enzyme Inhibition or Activation Pathways

Detailed studies on the specific enzyme inhibition or activation pathways directly involving Methyl 2-phenoxyisobutyrate are not available in the current scientific literature. Consequently, there is no information on its potential to modulate the activity of specific enzymes, its inhibition constants (Ki), or its half-maximal inhibitory or activation concentrations (IC50/AC50).

In Vitro and In Vivo Metabolism Studies

The metabolic fate of Methyl 2-phenoxyisobutyrate has not been a subject of detailed investigation in publicly accessible in vitro or in vivo studies. The subsequent sections highlight the absence of specific metabolic data.

Esterase-Mediated Metabolism and Bioactivation/Bioinactivation Pathways

Given its chemical structure as a methyl ester, it is plausible that Methyl 2-phenoxyisobutyrate could undergo hydrolysis mediated by various esterase enzymes present in the body, such as carboxylesterases. This metabolic process would likely yield 2-phenoxyisobutyric acid and methanol (B129727). However, specific studies confirming this pathway, identifying the particular esterases involved, and detailing the kinetics of this metabolic conversion are not available. Furthermore, there is no information regarding whether such a metabolic transformation would lead to bioactivation (producing a more active metabolite) or bioinactivation.

Identification of Metabolites and Metabolic Pathways

There are no published studies that have identified the specific metabolites of Methyl 2-phenoxyisobutyrate in any biological system, either in vitro or in vivo. As a result, a comprehensive metabolic pathway for this compound has not been elucidated.

Pharmacological and Biological Efficacy Mechanistic Studies

Mechanistic studies detailing the pharmacological and biological efficacy of Methyl 2-phenoxyisobutyrate are absent from the scientific literature. While the broader class of phenoxyisobutyrates has been studied, data focusing specifically on the methyl ester form is lacking. Therefore, it is not possible to describe its mechanism of action in producing any potential pharmacological effects.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The biological activity of methyl 2-phenoxyisobutyrate and its analogs is intrinsically linked to their chemical structure, with modifications to the core scaffold significantly influencing their potency and selectivity towards biological targets, primarily the Peroxisome Proliferator-Activated Receptors (PPARs). Fibrates, a class of drugs to which methyl 2-phenoxyisobutyrate is structurally related, exert their therapeutic effects, particularly on lipid metabolism, through the activation of PPARα. nih.gov The fundamental structure of these compounds consists of a phenoxyisobutyrate moiety, which provides a hydrophilic and a hydrophobic region in close proximity. nih.gov

Key structural features that govern the activity of these compounds include the acidic head, the linker, and the hydrophobic tail. The isobutyric acid portion serves as the acidic head, the phenoxy group acts as a part of the linker, and the remainder of the structure forms the hydrophobic tail.

Influence of the Hydrophobic Tail and Phenoxy Ring Substitutions:

The composition of the hydrophobic tail plays a crucial role in the potency and selectivity of these analogs. For instance, the addition of a second phenyl ring, as seen in fenofibrate (B1672516) and bezafibrate, results in a 5 to 10-fold increase in lipid-lowering potency when compared to the prototypical fibrate, clofibrate (B1669205). nih.gov This suggests that extending the hydrophobic region can enhance the interaction with the ligand-binding domain of PPARs.

Furthermore, substitutions on the phenoxy ring can modulate activity. While a para-chloro substituent is present in many fibrates, it is not an absolute requirement for activity, as demonstrated by compounds like gemfibrozil. nih.gov Research into novel ureido phenoxyisobutyrates has revealed that the nature of the substituent on a urea-bridging region can dramatically impact hypocholesterolemic activity. A study comparing 12 related analogs found that a trisubstituted nitrogen with a C7 alkyl chain, linked by a dimethylene to the phenoxyisobutyrate moiety, represented an optimal configuration for enhanced intrinsic fibrate activity. researchgate.net

Role of the Linker Region:

The linker connecting the hydrophobic tail to the acidic head is another critical determinant of biological activity. In gemfibrozil, the presence of methylene (B1212753) groups between the phenoxy oxygen and the phenyl ring is a distinguishing feature compared to other fibrates. nih.gov The synthesis of novel analogs has explored the incorporation of different linker moieties. For example, the introduction of a diazenyl function spaced by a three-atom linker from clofibric acid led to the development of dual PPARα/γ agonists. researchgate.net

Modifications to the Acidic Head (Isobutyrate Moiety):

The isobutyrate portion of the molecule is a common feature among active fibrates. While most clinically used fibrates are administered as esters (prodrugs) that are hydrolyzed to the active carboxylic acid in vivo, the fundamental isobutyric acid structure is important for activity. The gem-dimethyl substitution on the α-carbon of the propionic acid is a recurring motif.

Development of Dual and Pan-Agonists:

Efforts to enhance the therapeutic profile of fibrates have led to the design of analogs with activity across multiple PPAR isoforms. By combining the clofibric acid skeleton with lipophilic groups derived from natural products like chalcone (B49325) and stilbene, researchers have successfully synthesized compounds that act as dual PPARα/γ agonists. researchgate.netnih.gov Some of these compounds exhibit activity in the micromolar range. nih.gov Bezafibrate is an example of a pan-agonist, capable of activating all three PPAR isoforms. researchgate.net

The following interactive data tables summarize the structure-activity relationships of selected methyl 2-phenoxyisobutyrate analogs and related fibrates, highlighting the impact of structural modifications on their PPAR agonistic activity.

Table 1: SAR of Fibrate Analogs Targeting PPARs

| Compound | Key Structural Modifications | Biological Activity |

| Clofibrate | Parent phenoxyisobutyrate structure with a p-chloro substituent. | PPARα agonist, prototype for the fibrate class. |

| Fenofibrate | Addition of a second phenyl ring (p-chlorobenzoyl group). | Approximately 5-10 times more potent than clofibrate in lowering lipids. nih.gov |

| Bezafibrate | Addition of a second phenyl ring with an amide linker. | Pan-agonist, activating PPARα, PPARγ, and PPARδ. researchgate.net |

| Gemfibrozil | Lacks the p-chloro substituent and has a pentanoic acid chain. | PPARα agonist. nih.gov |

| Ureido Fibrate Analog | Trisubstituted nitrogen with a C7 alkyl chain and a dimethylene linker to the phenoxyisobutyrate. | Over 100-fold greater hypocholesterolemic activity than second-generation fibrates in rats. researchgate.net |

| GL479 | Diazenyl function with a three-atom linker from clofibric acid. | Dual PPARα/γ agonist with EC50 values of 0.6 µM for PPARα and 1.4 µM for PPARγ. researchgate.net |

Environmental Fate and Ecotoxicological Considerations of Methyl 2 Phenoxyisobutyrate

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is a critical process determining the persistence of organic compounds in the environment. The structure of Methyl 2-phenoxyisobutyrate, particularly the ether linkage and the gem-dimethyl group on the alpha-carbon, is expected to significantly influence its susceptibility to microbial attack.

In aquatic environments, the biodegradation of phenoxy-containing compounds is highly dependent on their specific chemical structure.

Influence of Molecular Structure: The structural isomer of Clofibric Acid, (R)-mecoprop, which has only a single methyl group on the alpha-carbon, is known to be degraded by microorganisms such as Sphingomonas herbicidovorans and Alcaligenes denitrificans. scispace.comwitpress.com In contrast, Clofibric Acid is notably resistant to microbial degradation. scispace.comresearchgate.net This recalcitrance is attributed to the two methyl groups on the carbon adjacent to the ether bond, which appear to cause steric hindrance, preventing the enzymatic cleavage of the ether bond that typically initiates degradation. scispace.com Given that Methyl 2-phenoxyisobutyrate shares this gem-dimethyl structure, it is likely to exhibit similar resistance to biodegradation in aquatic systems.

Degradation of Analogues: Despite its general persistence, some microbial degradation of Clofibric Acid has been achieved with acclimated, mixed microbial cultures. In aerobic sequencing batch reactors, up to 51% removal of Clofibric Acid was observed. unl.ptnih.gov The metabolic pathway was found to proceed through the formation of three primary metabolites: 4-chlorophenol (B41353), α-hydroxyisobutyric acid, and lactic acid. unl.ptnih.gov The formation of 4-chlorophenol indicates that cleavage of the ether bond can occur, although it is a slow process. White-rot fungi, such as Trametes versicolor, have also demonstrated a high capacity for degrading Clofibric Acid, achieving up to 97% removal in laboratory studies. nih.gov For the related herbicide Mecoprop, degradation in aquatic systems is often carried out by synergistic microbial communities, as individual strains are frequently unable to utilize the compound as a sole carbon source. nih.gov Such communities may include species of Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter. nih.gov

In soil environments, both aerobic and anaerobic processes contribute to the breakdown of xenobiotics, though rates and pathways can differ substantially.

Aerobic Soil Degradation: For phenoxy herbicides like Mecoprop, biodegradation is the most significant mechanism of attenuation in soil. service.gov.uk The degradation rate is highly dependent on soil depth; the half-life (DT50) of Mecoprop-p was found to be approximately 12 days in topsoil (<30 cm) but increased to over 84 days at depths of 70–80 cm. researchgate.net This decrease in degradation with depth is linked to lower microbial populations and different redox conditions. service.gov.ukfao.org Studies have shown that the degradation of Mecoprop is associated with the proliferation of bacteria harboring class III tfdA genes, which code for the α-ketoglutarate-dependent dioxygenase enzyme that initiates the breakdown of the herbicide side chain. researchgate.net

Anaerobic Soil Degradation: While aerobic degradation is generally more rapid, anaerobic degradation of phenoxy acids can occur. Under anaerobic conditions, the degradation of Mecoprop has been observed to be highly enantio-selective, with a preference for the (R)-enantiomer. researchgate.net This is in contrast to aerobic degradation, which shows less preference between enantiomers. researchgate.net

Recalcitrance of Analogues: Similar to its behavior in aquatic systems, Clofibric Acid is highly persistent in soil. witpress.com However, some soil microorganisms have shown a limited ability to transform it. For instance, Rhodococcus rhodochrous was found to convert Clofibric Acid to its parent compound, clofibrate (B1669205). witpress.comresearchgate.net Additionally, certain strains of Streptomyces isolated from soil have demonstrated the potential to degrade Clofibric Acid, achieving an elimination yield of 35% in lab cultures. researchgate.net

| Analogue Compound | Metabolites Identified | Environmental Compartment/System |

|---|---|---|

| Clofibric Acid | 4-chlorophenol, α-hydroxyisobutyric acid, lactic acid | Aquatic (Aerobic Sequencing Batch Reactor) |

| Mecoprop | 2-methyl-4-chlorophenol | Soil |

Photodegradation Mechanisms and Environmental Half-Life

Photodegradation, or photolysis, is an abiotic degradation process driven by sunlight that can be significant for compounds present in the upper layers of aquatic systems or on soil surfaces.

Photodegradation Kinetics and Mechanisms: The photodegradation of Clofibric Acid in water under simulated sunlight follows pseudo-first-order kinetics. researchgate.netnih.govrsc.org The process involves two main pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis. nih.gov Indirect photolysis is facilitated by a self-sensitization process that generates reactive oxygen species (ROS), primarily hydroxyl radicals (·OH) and singlet oxygen (¹O₂). researchgate.netnih.gov The primary transformation reactions identified for Clofibric Acid include decarboxylation, dechlorination, hydroxyl radical addition, and singlet oxygen attack. researchgate.netnih.govrsc.org

Influence of Environmental Factors: The rate of photodegradation is heavily influenced by environmental conditions. The process is affected by the initial concentration of the compound, the pH of the water, and the concentration of dissolved oxygen. researchgate.netnih.gov The presence of dissolved organic matter (DOM), such as humic and fulvic acids, can have a complex effect, either inhibiting photodegradation through light screening or enhancing it by producing ROS. frontiersin.org

Environmental Half-Life: For chlorophenoxy herbicides like Mecoprop, the environmental half-life for degradation is on the order of several days. who.int However, photodegradation is generally considered a minor dissipation pathway for Mecoprop in soil and groundwater compared to biodegradation. service.gov.uk In dry soils, surface photodegradation may be more important in the initial days after application. service.gov.uk For Clofibric Acid, the initial half-life upon exposure to sunlight in distilled water was found to be greater than six weeks, indicating significant persistence against photolytic degradation under those conditions. researchgate.net

Adsorption and Mobility in Soil and Water Systems

The movement of a chemical through soil and its partitioning between solid and aqueous phases are governed by its adsorption characteristics, which are often estimated using the organic carbon-water (B12546825) partition coefficient (Koc).

Mobility of Analogues: The herbicide Mecoprop is known to be weakly sorbed by soils and is therefore considered to have high to very high mobility. service.gov.uknih.govorst.edu Reported Koc values for Mecoprop are low, ranging from 5.3 to 43 L/kg. nih.govtandfonline.com This low adsorption means Mecoprop can be readily transported in soil pore water and has the potential to leach into groundwater. service.gov.ukorst.edu

Factors Influencing Adsorption: For ionizable compounds like the phenoxyalkanoic acids, adsorption is strongly correlated with soil organic matter content and soil pH. tandfonline.com Adsorption increases with higher organic matter content. Conversely, as soil pH increases above the compound's pKa, the molecule exists in its anionic (negatively charged) form. This leads to electrostatic repulsion from negatively charged soil particles (clays and organic matter), resulting in decreased adsorption and increased mobility. tandfonline.com

Inferred Mobility of Methyl 2-phenoxyisobutyrate: As Methyl 2-phenoxyisobutyrate is an ester, it is more non-polar and hydrophobic than its corresponding carboxylic acid analogues like Mecoprop and Clofibric Acid. This suggests it would have a higher Koc value and adsorb more strongly to soil organic matter. service.gov.uk However, if the ester group undergoes hydrolysis in the environment to form the corresponding acid, its mobility would be expected to increase significantly, becoming similar to that of Mecoprop. service.gov.uk

| Analogue Compound | Reported Koc Value (L/kg) | Inferred Mobility Class |

|---|---|---|

| Mecoprop (MCPP) | 5.3 - 43 | Very High to High |

Ecotoxicological Impact Mechanisms (focus on molecular and cellular effects)

While acute toxicity data may be limited, the molecular and cellular effects of structural analogues provide insight into the potential ecotoxicological impact of Methyl 2-phenoxyisobutyrate. Clofibric Acid, as a pharmacologically active substance, has been the subject of multiple ecotoxicological studies in aquatic organisms.

Endocrine Disruption and Reproductive Effects: Clofibric Acid has been shown to affect steroidogenesis and spermatogenesis in adult fathead minnows. brunel.ac.uk Although it may not exhibit direct estrogenic activity, it can interfere with estrogen-regulated pathways. In primary hepatocytes from rainbow trout, Clofibric Acid significantly reduced the abundance of vitellogenin (VTG) mRNA that had been previously induced by 17β-estradiol. nih.gov This suggests an indirect anti-estrogenic effect that could impact fish reproduction. nih.gov Chronic, multigenerational exposure of zebrafish to Clofibric Acid was also found to impact male gonad development and reduce fecundity. iaea.org

Impact on Lipid Metabolism: As an agonist of peroxisome proliferator-activated receptors (PPARs) in mammals, Clofibric Acid is known to affect lipid metabolism. iaea.org Similar effects have been observed in fish. Exposure can alter the expression of genes involved in lipid metabolism and detoxification pathways. brunel.ac.uk Chronic exposure in zebrafish led to an up-regulation of hepatic ppara, pparb, and acox transcript levels in males, indicating an activation of fatty acid metabolism, and resulted in reduced muscle triglyceride content. iaea.org

Oxidative Stress: Exposure to environmentally relevant concentrations of Clofibric Acid can induce oxidative stress in fish. nih.gov Studies in zebrafish have shown alterations in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Furthermore, an increase in lipid peroxidation levels was observed with increasing concentrations of Clofibric Acid, indicating cellular damage from oxidative stress. nih.gov

| Effect Category | Specific Molecular/Cellular Effect | Organism/System |

|---|---|---|

| Endocrine Disruption | Altered steroidogenesis and spermatogenesis | Fathead Minnow (in vivo) |

| Reduction of vitellogenin (VTG) mRNA abundance | Rainbow Trout (hepatocytes) | |

| Metabolic Effects | Altered expression of genes in lipid metabolism | Fathead Minnow (in vivo) |

| Up-regulation of ppara, pparb, and acox transcripts | Zebrafish (in vivo) | |

| Oxidative Stress | Alteration in SOD, CAT, and GPx enzyme activity | Zebrafish (in vivo) |

| Induction of lipid peroxidation | Zebrafish (in vivo) |

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Phenoxyisobutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-phenoxyisobutyrate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and 2D NMR Techniques

The structural framework of Methyl 2-phenoxyisobutyrate can be thoroughly elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial evidence for the compound's structure through chemical shifts, signal integrations, and spin-spin coupling patterns. The molecule possesses four distinct proton environments. The two methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation and are expected to produce a sharp singlet. The methoxy (B1213986) group of the ester also appears as a singlet. The aromatic protons on the phenoxy group are split into three signals corresponding to the ortho, meta, and para positions due to the influence of the ether oxygen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon backbone of the molecule. Eight distinct signals are anticipated, corresponding to each unique carbon environment. Key resonances include the carbonyl carbon of the ester group at the low-field end, the aromatic carbons, the quaternary carbon, the methoxy carbon, and the equivalent methyl carbons.

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. For Methyl 2-phenoxyisobutyrate, crucial correlations would be observed from the gem-dimethyl protons to the quaternary carbon and the carbonyl carbon, and from the methoxy protons to the carbonyl carbon, confirming the core structure of the isobutyrate ester.

Interactive Table: Predicted ¹H and ¹³C NMR Data for Methyl 2-phenoxyisobutyrate (in CDCl₃)

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| gem-Dimethyl (-C(CH ₃)₂) | ~1.6 | Singlet | 6H |

| Methoxy (-OCH ₃) | ~3.7 | Singlet | 3H |

| Aromatic (ortho) | ~6.9 | Doublet | 2H |

| Aromatic (para) | ~7.0 | Triplet | 1H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| gem-Dimethyl (C H₃) | ~25 |

| Methoxy (-OC H₃) | ~52 |

| Quaternary (C (CH₃)₂) | ~80 |

| Aromatic (ortho) | ~118 |

| Aromatic (para) | ~122 |

| Aromatic (meta) | ~129 |

| Aromatic (ipso) | ~155 |

Dynamic NMR for Conformational Studies

Methyl 2-phenoxyisobutyrate possesses conformational flexibility due to rotation around single bonds, primarily the C(quaternary)−O bond and the O−C(phenyl) bond. Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) experiments, can be used to study these dynamic processes. libretexts.org

At room temperature, rapid rotation around these bonds leads to time-averaged spectra where certain atoms appear chemically equivalent (e.g., the two ortho protons and the two meta protons of the phenyl ring). However, at sufficiently low temperatures, the rate of rotation can be slowed to the NMR timescale. libretexts.org This restricted rotation could lead to the observation of distinct signals for the otherwise equivalent protons, accompanied by signal broadening at intermediate temperatures. The temperature at which these distinct signals merge into a single, time-averaged peak is known as the coalescence temperature. By analyzing the spectral changes as a function of temperature, the energy barrier (ΔG‡) for bond rotation can be calculated, providing valuable insight into the conformational stability and dynamics of the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of Methyl 2-phenoxyisobutyrate. By measuring the mass of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish its formula from other possible formulas that have the same nominal mass. This technique provides definitive proof of the compound's molecular formula.

Interactive Table: HRMS Data for Methyl 2-phenoxyisobutyrate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |

| Calculated Monoisotopic Mass | 194.094294 Da | nih.gov |

| Expected [M]•⁺ Ion (m/z) | 194.0943 | |

| Expected [M+H]⁺ Ion (m/z) | 195.1016 | |

| Expected [M+Na]⁺ Ion (m/z) | 217.0835 |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion, typically the molecular ion ([M]•⁺) or the protonated molecule ([M+H]⁺). wikipedia.org The precursor ion is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. wikipedia.org The fragmentation pathways are characteristic of the molecule's functional groups and connectivity.

For Methyl 2-phenoxyisobutyrate, several key fragmentation pathways are expected based on the principles of ester and ether fragmentation: libretexts.orglibretexts.orgchemguide.co.uk

Loss of a methoxy radical (•OCH₃): Cleavage alpha to the carbonyl group can result in the loss of a methoxy radical (mass = 31 Da) to form a stable acylium ion.

Formation of a phenoxy cation: Cleavage of the ether bond can lead to the formation of a phenoxy cation (C₆H₅O⁺) at m/z 93.

Cleavage leading to a phenol (B47542) ion: A rearrangement followed by cleavage can produce a phenol radical cation at m/z 94.

Loss of the isobutyrate side chain: Cleavage can result in the loss of the C(CH₃)₂COOCH₃ portion, leading to fragments related to the phenoxy group.

Interactive Table: Predicted MS/MS Fragmentation of Methyl 2-phenoxyisobutyrate (Precursor Ion: [M]•⁺ at m/z 194.1)

| Proposed Fragment Ion Structure | Fragment Formula | Calculated m/z | Mass Loss |

| [M - •OCH₃]⁺ | C₁₀H₁₁O₂⁺ | 163.07 | 31 |

| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.03 | 101 |

| [C₆H₅OH]•⁺ | C₆H₆O•⁺ | 94.04 | 100 |

| [C(CH₃)₂COOCH₃]⁺ | C₅H₉O₂⁺ | 101.06 | 93 |

| [C(CH₃)₂CO]⁺ | C₄H₇O⁺ | 71.05 | 123 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability.

For Methyl 2-phenoxyisobutyrate, these techniques can identify and confirm the presence of its key functional groups.

Ester Group: The most prominent feature in the IR spectrum is the intense C=O stretching absorption. The C-O stretching vibrations of the ester will also produce strong bands.

Phenoxy Group: The aromatic C=C stretching vibrations will appear in a characteristic region of the spectrum. The C-O stretch of the aryl ether is also a key diagnostic band. Aromatic C-H stretching appears at wavenumbers above 3000 cm⁻¹.

Isobutyrate Group: The aliphatic C-H stretching vibrations of the methyl groups will produce strong bands at wavenumbers just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations, which can be weak in the IR spectrum. The symmetric "ring-breathing" mode of the phenyl ring is often a strong and sharp signal in the Raman spectrum, providing a clear marker for the aromatic system. mdpi.com

Interactive Table: Key Predicted Vibrational Modes for Methyl 2-phenoxyisobutyrate

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3030 - 3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 2990 | Strong | Strong |

| C=O Stretch | Ester Carbonyl | 1730 - 1750 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1610 | Medium-Strong | Strong |

| C-O Stretch | Ester & Ether | 1000 - 1300 | Strong | Medium-Weak |

| Ring Breathing | Aromatic Ring | ~1000 | Weak | Strong |

X-ray Crystallography for Solid-State Molecular Structure and Polymorphism

The analysis would reveal the spatial relationship between the phenoxy group and the isobutyrate moiety, including the torsion angles that define the molecule's preferred conformation in the crystal lattice. Furthermore, intermolecular interactions, such as van der Waals forces or potential C-H···π interactions involving the phenyl ring, which dictate the crystal packing, could be elucidated.

Polymorphism , the ability of a solid material to exist in multiple crystalline forms, is a critical consideration, particularly in the pharmaceutical industry, as different polymorphs can exhibit varying physical properties like melting point, solubility, and stability. Although no specific polymorphic forms of Methyl 2-phenoxyisobutyrate have been documented in the literature, many organic molecules, including related fibrate drugs, are known to exhibit polymorphism. Should different crystalline forms of Methyl 2-phenoxyisobutyrate be discovered, X-ray crystallography would be the definitive method to identify and characterize the distinct crystal structures of each polymorph.

Table 1: Hypothetical Crystallographic Data for Methyl 2-phenoxyisobutyrate (Note: This table is illustrative of parameters that would be determined from an X-ray crystallography experiment, as specific data for this compound is not publicly available.)

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₁H₁₄O₃ |

| Formula Weight | 194.23 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 2, 4 |

| Calculated Density (ρ) | g/cm³ |

| Key Bond Lengths | C-O (ether), C=O (ester), C-C |

| Key Bond Angles | O-C-C, C-O-C |

| Torsion Angles | Describing orientation of phenyl ring |

Advanced Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are fundamental for separating components of a mixture and are routinely used to assess the purity of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. jmchemsci.com Given its molecular weight and structure, Methyl 2-phenoxyisobutyrate is well-suited for GC-MS analysis. In this method, the compound is vaporized and separated from other volatile impurities as it passes through a capillary column. The retention time (the time it takes for the compound to exit the column) is a characteristic property under specific conditions and serves as an initial identifier.